REACTION_CXSMILES
|
CC1C=CC(S(O[CH2:12][CH:13]([CH2:24][OH:25])[CH2:14][CH2:15][O:16][C:17]2[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][CH:18]=2)(=O)=O)=CC=1.C([Li])CCC>O1CCCC1>[Br:23][C:20]1[CH:19]=[CH:18][C:17]([O:16][CH2:15][CH2:14][CH:13]2[CH2:12][O:25][CH2:24]2)=[CH:22][CH:21]=1
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC(CCOC1=CC=C(C=C1)Br)CO
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Name
|
|
Quantity
|
0.42 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
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|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
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TEMPERATURE
|
Details
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at reflux overnight
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Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was carefully quenched with water
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (5×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (0-20% ethyl acetate/petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(OCCC2COC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |